N'-[2-(morpholin-4-yl)ethyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide
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Overview
Description
N’-[2-(morpholin-4-yl)ethyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is a complex organic compound that features a morpholine ring, a thiophene ring, and a tetrahydroquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(morpholin-4-yl)ethyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide typically involves multiple steps:
Formation of the Morpholine Derivative: The initial step involves the preparation of a morpholine derivative, such as N-ethyl-2-morpholin-4-ylethanamine.
Synthesis of the Tetrahydroquinoline Derivative: This step involves the synthesis of a tetrahydroquinoline derivative, which can be achieved through various cyclization reactions.
Coupling Reaction: The final step involves coupling the morpholine and tetrahydroquinoline derivatives with a thiophene-2-carbonyl chloride under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(morpholin-4-yl)ethyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-[2-(morpholin-4-yl)ethyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N’-[2-(morpholin-4-yl)ethyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide involves its interaction with specific molecular targets. The morpholine ring can interact with various receptors, while the thiophene and tetrahydroquinoline moieties can participate in binding to enzymes or other proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-morpholin-4-ylethanamine
- 1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone
- 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile
Uniqueness
N’-[2-(morpholin-4-yl)ethyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is unique due to its combination of a morpholine ring, a thiophene ring, and a tetrahydroquinoline structure. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c27-20(23-7-9-25-10-12-30-13-11-25)21(28)24-17-5-6-18-16(15-17)3-1-8-26(18)22(29)19-4-2-14-31-19/h2,4-6,14-15H,1,3,7-13H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMHWIANPKBENM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCCN3CCOCC3)N(C1)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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